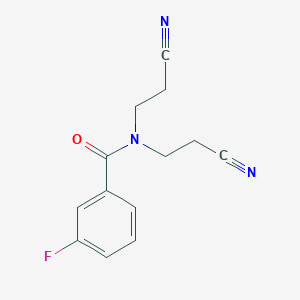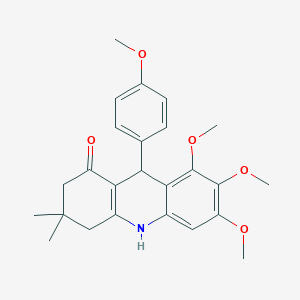
N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide is a chemical compound that is widely used in scientific research. It is also known as CGP 7930 and is a potent antagonist of the GABA(B) receptor.
Wirkmechanismus
N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide acts as a competitive antagonist of the GABA(B) receptor. It binds to the receptor and prevents GABA from binding, thereby inhibiting the downstream signaling pathways that are activated by GABA. This results in a decrease in the inhibitory tone of GABAergic neurons, leading to an increase in excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the release of neurotransmitters such as glutamate and dopamine, as well as modulate the activity of ion channels and second messenger systems. In vivo studies have demonstrated its analgesic, anxiolytic, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments include its high potency and selectivity for the GABA(B) receptor, as well as its ability to cross the blood-brain barrier. However, its use is limited by its relatively short half-life and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide. One area of interest is the development of more potent and selective GABA(B) receptor antagonists. Another area of research is the investigation of the role of GABA(B) receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies to elucidate the mechanisms underlying the analgesic, anxiolytic, and anticonvulsant effects of N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide.
Conclusion:
N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide is a potent and selective antagonist of the GABA(B) receptor that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide, including the development of more potent and selective GABA(B) receptor antagonists and the investigation of its potential therapeutic applications in neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide is widely used in scientific research as a GABA(B) receptor antagonist. It has been used to study the role of GABA(B) receptors in various physiological and pathological processes, including pain perception, addiction, and epilepsy. N-(3-chloro-4-methylphenyl)-N'-(3-methoxypropyl)ethanediamide has also been used to investigate the mechanism of action of GABA(B) receptor agonists and antagonists.
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9-4-5-10(8-11(9)14)16-13(18)12(17)15-6-3-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIQAYKDAYCWQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCOC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-chlorobenzyl)thio]-4-{[5-(4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B4745215.png)
![methyl 4-[({[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4745216.png)

![[2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]malononitrile](/img/structure/B4745227.png)

![6-{[(3-{[(2-furylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4745234.png)
![6-benzyl-2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4745240.png)
![3-{[(4-iodophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B4745260.png)
![2-(4-chloro-5-{[(2-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-cyclohexylacetamide](/img/structure/B4745269.png)
![methyl 5-methyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4745283.png)
![1-(3-methoxybenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4745298.png)
![2-({5-[(1,3-benzothiazol-2-ylthio)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-hydroxyethyl)acetamide](/img/structure/B4745305.png)

![1-phenyl-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4745311.png)